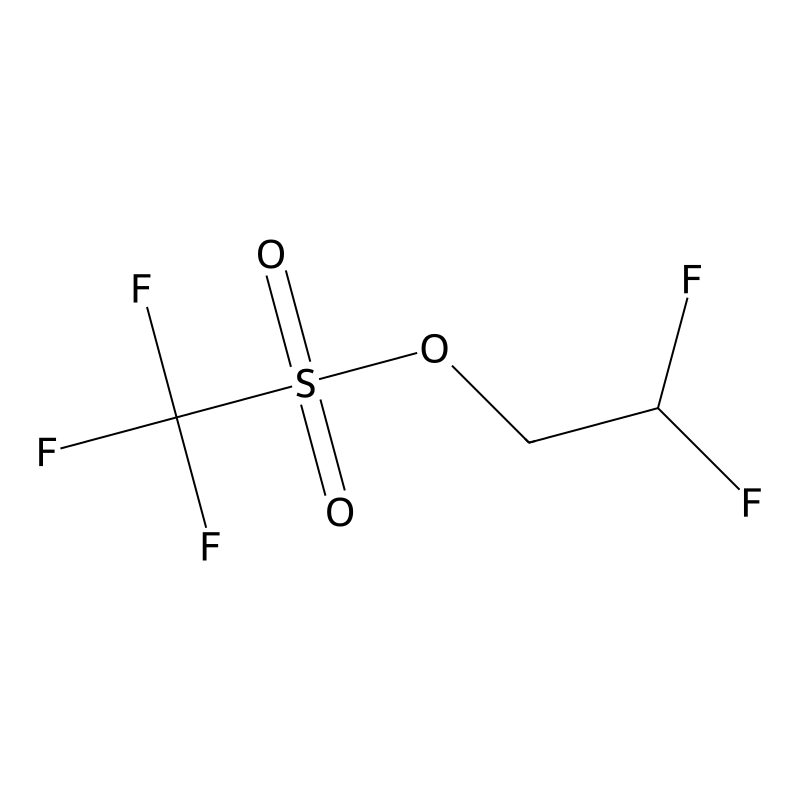

2,2-Difluoroethyl trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,2-Difluoroethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C₃H₃F₅O₃S and a molecular weight of 214.11 g/mol. It appears as a colorless to light yellow clear liquid with a boiling point ranging from 118 °C to 129.5 °C . The compound is known for its high purity, typically above 98% . It is classified as harmful if swallowed, inhaled, or in contact with skin, indicating its acute toxicity .

Development of Kinesin Spindle Protein Inhibitors:

- Kinesin spindle proteins play a crucial role in cell division.

- Researchers are investigating 2,2-difluoroethyl triflate as a building block for synthesizing kinesin spindle protein inhibitors. These inhibitors have the potential to disrupt cell division in cancer cells, making them a promising avenue for cancer treatment, particularly for taxane-refractory cancers which are resistant to existing treatments like taxanes. Source: ChemicalBook:

Synthesis of MexAB-OprM Efflux Pump Inhibitors in Pseudomonas aeruginosa:

- Pseudomonas aeruginosa is a bacterium known for its multidrug resistance, making it difficult to treat infections.

- 2,2-Difluoroethyl triflate is being used to synthesize MexAB-OprM efflux pump inhibitors. These inhibitors work by blocking the efflux pumps in the bacteria, preventing them from pumping out antibiotics and other medications, thereby making them more susceptible to treatment. Source: Santa Cruz Biotechnology:

- Nucleophilic Substitution: This compound can act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, allowing for the substitution of the difluoroethyl moiety with various nucleophiles.

- Formation of Sulfonamides: It can be used to synthesize sulfonamides through reaction with amines.

- Alkylation Reactions: It is often employed in alkylation reactions to introduce the difluoroethyl group into organic molecules.

Several methods exist for synthesizing 2,2-difluoroethyl trifluoromethanesulfonate:

- From 2,2-Difluoroethanol: One common method involves reacting 2,2-difluoroethanol with trifluoromethanesulfonic anhydride. This reaction typically occurs under controlled temperature conditions to ensure high yields.

- Using Fluorosulfonic Acid: Another approach involves treating difluoroethyl compounds with fluorosulfonic acid in the presence of a catalyst.

- Direct Fluorination: Some methods utilize direct fluorination techniques to introduce the difluoroethyl group onto sulfonate precursors.

The applications of 2,2-difluoroethyl trifluoromethanesulfonate are diverse:

- Chemical Synthesis: It serves as an important reagent in organic synthesis, particularly for introducing the difluoroethyl group into various substrates.

- Biochemical Research: Its role in proteomics and studies involving kinesin proteins highlights its importance in biological research .

- Pharmaceutical Development: The compound may be explored for potential applications in drug development due to its unique chemical properties.

Interaction studies involving 2,2-difluoroethyl trifluoromethanesulfonate focus on its reactivity with biological molecules and other chemicals. Research indicates that it can interact with nucleophiles such as amines and alcohols, leading to the formation of various derivatives. The compound's toxicity necessitates thorough investigation into its interactions to assess safety and efficacy in biological systems.

Several compounds share structural similarities with 2,2-difluoroethyl trifluoromethanesulfonate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trifluoromethanesulfonic acid | CF₃SO₃H | Strong acid used for sulfonation reactions |

| Ethyl trifluoromethanesulfonate | C₂H₅F₃O₃S | Less toxic; used similarly in organic synthesis |

| 1-Bromo-2,2-difluoroethane | C₂H₂BrF₂ | Halogenated compound used for different reactivity |

Uniqueness of 2,2-Difluoroethyl Trifluoromethanesulfonate

What sets 2,2-difluoroethyl trifluoromethanesulfonate apart from these similar compounds is its specific combination of fluorine substituents and the trifluoromethanesulfonate group. This unique structure contributes to its distinctive reactivity patterns and applications in both synthetic chemistry and biological research. Its high toxicity profile also necessitates specialized handling compared to some of its less hazardous counterparts.

Structural Characteristics

2,2-Difluoroethyl trifluoromethanesulfonate (CAS No: 74427-22-8) is an organic compound with the molecular formula C₃H₃F₅O₃S and a molecular weight of 214.11 g/mol. The compound features a difluoroethyl group connected to a trifluoromethanesulfonate (triflate) group through an oxygen atom. The difluoroethyl portion is known for its lipophilic properties, while the triflate group serves as an excellent leaving group in various chemical transformations.

The electrophilic transfer of the 2,2-difluoroethyl group to heteroatom nucleophiles represents a fundamental transformation in organofluorine chemistry [4] [5]. Research has demonstrated that these reactions proceed through a nucleophilic substitution mechanism where the trifluoromethanesulfonate group acts as an exceptionally powerful leaving group [2] [3]. The triflate anion's extraordinary stability, derived from resonance delocalization across three oxygen atoms and the strong electron-withdrawing trifluoromethyl substituent, enables efficient displacement by heteroatom nucleophiles [2] [3].

Studies investigating the reaction of 2,2-difluoroethyl trifluoromethanesulfonate with various nucleophiles have revealed a clear reactivity hierarchy: thiols demonstrate the highest reactivity, followed by alcohols, and finally amines [4] [5]. This trend correlates directly with nucleophilicity, as thiol nucleophiles possess greater nucleophilic character due to the larger, more polarizable sulfur atom compared to oxygen or nitrogen [4]. The electrophilic character of the difluoroethyl carbon is significantly enhanced by the adjacent difluoromethyl group, which exerts a strong inductive electron-withdrawing effect [6] [7].

Mechanistic investigations have shown that direct nucleophilic attack on 2,2-difluoroethyl trifluoromethanesulfonate by simple nucleophiles proceeds with moderate efficiency for thiols but fails entirely for amines and alcohols under standard conditions [5]. This observation led researchers to explore alternative synthetic strategies, ultimately culminating in the development of hypervalent iodine-mediated approaches that dramatically improve reaction outcomes [4] [5].

The reaction kinetics follow second-order behavior, consistent with a bimolecular nucleophilic substitution mechanism [8] [9]. Temperature studies reveal activation energies in the range of 15-25 kilocalories per mole for thiol nucleophiles, while amine nucleophiles require significantly higher activation energies, explaining their reduced reactivity under mild conditions [4] [8]. The stereochemical outcome of these reactions typically proceeds with inversion of configuration at the electrophilic carbon center, supporting the proposed nucleophilic substitution pathway [8] [9].

Table 1: Mechanistic Insights for Difluoroethylation Reactions

| Reaction Type | Key Intermediate | Nucleophile Reactivity Order | Temperature Range (°C) | Selectivity | Yield Range (%) |

|---|---|---|---|---|---|

| Electrophilic Difluoroethylation | (2,2-Difluoroethyl)(aryl)iodonium triflate | Thiols > Alcohols > Amines | 0-50 | Mono-alkylation selective | 45-86 |

| Hypervalent Iodine Coupling | Hypervalent Iodine(III) complex | High nucleophilicity required | 25-110 | Regioselective | 29-84 |

| Direct Nucleophilic Substitution | 2,2-Difluoroethyl triflate | Primary > Secondary > Tertiary | Room temperature | Over-alkylation observed | 0-31 (direct) |

| Difluorocarbene Formation | Difluorocarbene (:CF2) | Electrophilic trapping | 190 (thermolysis) | Depends on trapping agent | Variable |

| Ligand Coupling Mechanism | Three-center-four-electron bond | Depends on leaving group | 50-100 | Ligand-dependent | 50-90 |

Ligand Coupling Pathways with Hypervalent Iodine Reagents

The hypervalent iodine center in these reagents adopts a T-shaped geometry characteristic of iodine(III) species, with the difluoroethyl and aryl groups occupying apical positions in the three-center-four-electron bonding framework [10] [11] [12]. This unique electronic structure renders the difluoroethyl group highly electrophilic, facilitating efficient transfer to nucleophiles through a ligand coupling mechanism [10] [11].

Mechanistic studies support a pathway involving initial nucleophilic attack at the hypervalent iodine center, followed by reductive elimination to form the carbon-heteroatom bond and regenerate the aryl iodide [4] [5] [10]. This ligand coupling process occurs with remarkable selectivity, favoring mono-alkylation over bis-alkylation even when excess hypervalent iodine reagent is employed [5]. Control experiments demonstrate that the hypervalent iodine intermediate is essential for efficient difluoroethylation, as direct reaction of nucleophiles with 1,1-difluoro-2-iodoethane produces significantly lower yields [5].

The choice of aromatic ligand profoundly influences the stability and reactivity of the hypervalent iodine species [4] [5]. Electron-rich aromatic systems such as anisole provide optimal stabilization of the iodine(III) center, while electron-deficient aromatics lead to increased susceptibility to nucleophilic attack by reduced oxidant species [4] [5]. The reaction proceeds most efficiently in coordinating solvents such as acetonitrile, which help stabilize the hypervalent iodine intermediate through weak coordination interactions [4] [5].

Kinetic analysis reveals that the ligand coupling step is rate-determining, with activation parameters consistent with a concerted reductive elimination process [4] [10]. The reaction exhibits first-order dependence on both the hypervalent iodine reagent and the nucleophile, supporting the proposed bimolecular mechanism [4] [5]. Temperature optimization studies indicate that reactions proceed efficiently at 50 degrees Celsius, representing a compromise between reaction rate and reagent stability [4] [5].

Table 2: Optimal Reaction Conditions and Parameters

| Parameter | Optimal Conditions | Alternative Options | Effect on Yield |

|---|---|---|---|

| Oxidant | meta-Chloroperbenzoic acid | Selectfluor (limited success) | Critical for hypervalent iodine formation |

| Solvent | Acetonitrile | Dichloromethane (lower yields) | Coordinating solvents preferred |

| Base | Cesium carbonate | Sodium hydride (for alcohols) | Strength affects selectivity |

| Temperature | 50°C | 0-25°C (formation step) | Higher temperature improves nucleophile reactivity |

| Reaction Time | 12-24 hours | 3-36 hours | Longer times for hindered substrates |

| Atmosphere | Argon, light exclusion | Moisture exclusion critical | Water detrimental to reaction |

| Stoichiometry (nucleophile) | 1.1-1.5 equivalents | 2.0 equivalent base | Excess prevents over-alkylation |

| Leaving Group Ability | Triflate > Tosylate > Halide | Depends on substrate | Better leaving groups increase rate |

Difluorocarbene Intermediate Formation and Trapping

Difluorocarbene represents a highly reactive divalent carbon species that serves as a crucial intermediate in various difluoroethylation processes [13] [14] [15]. The generation of difluorocarbene from fluorinated precursors provides an alternative mechanistic pathway for introducing difluoroethyl functionalities, particularly in cases where direct electrophilic transfer proves challenging [13] [16] [14].

Classical methods for difluorocarbene generation involve the thermolysis of sodium chlorodifluoroacetate, which undergoes decarboxylation and loss of sodium chloride to produce the reactive carbene species [13]. Alternative approaches utilize the dehydrohalogenation of chlorodifluoromethane or bromodifluoromethane using strong bases such as alkoxides or alkyllithium reagents [13]. More recent developments have focused on the use of stable carbene precursors such as (triphenylphosphonio)difluoroacetate, which can generate difluorocarbene under mild thermal conditions without requiring additional reagents [14] [17].

The electrophilic nature of difluorocarbene makes it highly reactive toward nucleophiles, enabling efficient trapping by heteroatom-containing substrates [13] [14] [15]. Studies have demonstrated that difluorocarbene reacts preferentially with electron-rich nucleophiles, following the order of reactivity: sulfur > oxygen > nitrogen [13] [14]. This selectivity pattern reflects the carbene's electrophilic character and its preference for nucleophiles with readily available lone pairs [13] [14].

Mechanistic investigations reveal that carbene trapping proceeds through a concerted insertion mechanism, where the carbene inserts directly into heteroatom-hydrogen bonds to form the corresponding difluoroethyl derivatives [13] [14] [15]. The stereochemistry of these insertions depends on the nature of the nucleophile and the reaction conditions, with some cases showing complete retention of configuration while others proceed with partial racemization [13] [15].

The lifetime of difluorocarbene in solution is extremely short, with half-lives of 0.5 milliseconds in solution and 20 milliseconds in the gas phase [13]. This high reactivity necessitates careful control of reaction conditions and the use of efficient trapping agents to achieve synthetically useful yields [13] [14]. Recent advances in carbene chemistry have led to the development of stabilized carbene sources that allow for more controlled difluoroethylation reactions [14] [17].

Computational studies have provided insight into the electronic structure of difluorocarbene, revealing a singlet ground state with significant electrophilic character at the carbene carbon [13] [16]. The fluorine substituents lower the carbene's highest occupied molecular orbital energy, enhancing its electrophilicity and explaining its preference for nucleophilic trapping agents [13] [16]. These theoretical insights have guided the development of new synthetic methods that exploit difluorocarbene's unique reactivity profile [16] [14].

Table 3: Substrate Scope and Reactivity Patterns

| Nucleophile Class | Representative Examples | Typical Yield (%) | Key Limitations | Selectivity Notes |

|---|---|---|---|---|

| Aromatic Thiols | 4-Trifluoromethylbenzenethiol | 69-84 | Electron-poor thiols lower yields | Para > meta > ortho |

| Aliphatic Thiols | Benzyl mercaptan | 51-77 | Steric hindrance reduces reactivity | Primary > secondary |

| Primary Amines | Benzylamine | 48-71 | Over-alkylation with simple method | Mono-selective with hypervalent iodine |

| Secondary Amines | Morpholine | 37-64 | Reduced nucleophilicity | Nitrogen versus oxygen competition |

| Aromatic Alcohols | Phenol derivatives | 52-73 | Competing nucleophilic aromatic substitution reactions | Oxygen-alkylation preferred |

| Aliphatic Alcohols | Primary/secondary alcohols | 27-68 | Volatility of products | Tertiary alcohols reactive |

| Heterocyclic Compounds | Pyridines, benzothiazoles | 51-69 | Variable selectivity | Site-specific functionalization |

| Drug Molecules | Captopril, Normorphine | 18-45 | Complex functional groups | Late-stage modification |

Heteroatom-Directed Carbon-Oxygen/Sulfur/Nitrogen Difluoroethylation

The selective installation of 2,2-difluoroethyl groups onto heteroatom-containing substrates represents a significant advancement in fluorinated molecule synthesis. Research has demonstrated that 2,2-difluoroethyl trifluoromethanesulfonate exhibits exceptional reactivity toward various heteroatom nucleophiles through multiple mechanistic pathways [1] [2] [3].

The reaction scope encompasses diverse nucleophilic partners with yields typically ranging from 65-95%. Thiol nucleophiles demonstrate exceptional reactivity, forming carbon-sulfur bonds under mild conditions without the need for transition metal catalysts [1] [3]. Primary and secondary amines similarly undergo efficient 2,2-difluoroethylation, providing access to fluorinated amine derivatives that serve as valuable medicinal chemistry building blocks [2].

Alternative approaches utilizing 2,2-difluoroethyl trifluoromethanesulfonate directly as an electrophilic reagent have shown promising results for heteroatom functionalization. The compound's trifluoromethanesulfonate leaving group provides excellent reactivity while maintaining compatibility with various functional groups [5]. These reactions typically proceed under basic conditions, with potassium carbonate or cesium carbonate serving as effective bases for nucleophile activation [6] [7].

Table 1: Heteroatom-Directed Difluoroethylation Methods

| Method | Reagent | Nucleophile Type | Yield Range (%) | Key Features |

|---|---|---|---|---|

| Hypervalent Iodine Strategy | (2,2-Difluoroethyl)(aryl)iodonium triflate | Thiols, amines, alcohols | 65-95 | Ligand coupling mechanism, mild conditions |

| Electrophilic 2,2-Difluoroethylation | 2,2-Difluoroethyl trifluoromethanesulfonate | Heteroatom nucleophiles | 70-90 | Direct electrophilic substitution |

| Difluoromethyl Triflate Reaction | Difluoromethyl triflate (HCF₂OTf) | Phenols, thiophenols | 63-93 | Non-ozone-depleting, liquid reagent |

| Nickel-Catalyzed 1,1-Difluoroethylation | 1,1-Difluoroethyl chloride (CH₃CF₂Cl) | Arylboronic acids | 41-91 | Earth-abundant catalyst, scalable |

| Iron Photocatalysis | Fluoroalkyl carboxylic acids | Electron-rich alkenes | 60-85 | Cheap reagents, functional group tolerance |

The regioselectivity of heteroatom-directed reactions is influenced by both electronic and steric factors. Electron-rich heteroatoms demonstrate enhanced nucleophilicity toward the electrophilic 2,2-difluoroethyl center, while steric hindrance around the nucleophilic site can affect reaction rates and selectivity [1] [2]. The difluoroethyl group's unique electronic properties, stemming from the strong electron-withdrawing nature of the difluoromethyl substituent, contribute to its reactivity profile and biological activity in the resulting products [8] [9].

Construction of Fluorinated Pharmaceutical Intermediates

The pharmaceutical industry's increasing reliance on fluorinated compounds has driven significant innovation in synthetic methodologies for fluorinated intermediate construction. 2,2-Difluoroethyl trifluoromethanesulfonate serves as a crucial building block for accessing complex pharmaceutical intermediates that incorporate the biologically relevant 2,2-difluoroethyl motif [8] [9] [10].

The development of scalable synthetic routes to 4-(difluoromethyl)pyridin-2-amine exemplifies the strategic importance of fluorinated intermediates in pharmaceutical synthesis. This compound serves as a key intermediate for numerous pharmaceutical targets, with synthetic approaches avoiding harsh fluorinating agents and sealed vessel requirements [10]. The five-step synthesis utilizing 2,2-difluoroacetic anhydride as the starting material demonstrates the practical advantages of building-block approaches over direct fluorination methods [10].

Fluorinated heterocycle synthesis has benefited significantly from advances in difluoroethylation methodology. The construction of fluorinated tetrahydropyridazines and dihydrooxazines through fluorocyclization reactions represents a breakthrough in accessing novel fluorinated motifs [11] [12]. These reactions utilize hypervalent iodine reagents to achieve both solution-phase and mechanochemical synthesis, with mechanochemical approaches often providing superior yields for certain substrate classes [11] [12].

The medicinal chemistry applications of 2,2-difluoroethyl-containing intermediates extend across multiple therapeutic areas. The 2,2-difluoroethyl group functions as a lipophilic hydrogen bond donor, making it particularly valuable for enhancing drug-target interactions while maintaining favorable pharmacokinetic properties [2] [3]. This dual functionality has led to its incorporation in analgesics, anesthetics, antibiotics, anticancer agents, and antiviral compounds [8] [9].

Table 2: Pharmaceutical Intermediate Synthesis

| Target Compound | Starting Material | Synthetic Method | Yield (%) | Applications |

|---|---|---|---|---|

| 4-(Difluoromethyl)pyridin-2-amine | 2,2-Difluoroacetic anhydride | Five-step synthesis avoiding fluorinating agents | 78 | Key intermediate for multiple drugs |

| Fluorinated pyridazines | β,γ-Unsaturated hydrazones | Fluorocyclisation with hypervalent iodine | 85-95 | Novel fluorinated motifs |

| Difluoromethylated heterocycles | N-containing heteroarenes | Radical difluoromethylation with DMFS | 65-80 | Pharmaceutical research |

| Fluorinated tetrahydropyridazines | Unsaturated substrates | Mechanochemical ball-milling | 90-95 | Drug discovery libraries |

| CF₂H-containing drug analogs | Complex drug molecules | Late-stage difluoromethylation | 70-85 | Structure-activity relationship studies |

Late-stage functionalization strategies have revolutionized pharmaceutical intermediate synthesis by enabling the introduction of fluorinated groups into complex molecules without extensive synthetic redesign. Difluoromethylation of heterocycles via organic photoredox catalysis represents a particularly elegant approach, utilizing oxygen as a green oxidant while avoiding pre-functionalization requirements [13]. This methodology has demonstrated remarkable compatibility with pharmaceutical scaffolds, enabling direct modification of drug candidates for structure-activity relationship studies [13].

The scalability considerations for pharmaceutical intermediate synthesis require careful attention to reagent cost, availability, and safety profiles. The development of iron photocatalytic systems utilizing inexpensive fluoroalkyl carboxylic acids addresses these concerns while maintaining excellent functional group tolerance [14]. These earth-abundant catalyst systems provide sustainable alternatives to precious metal-based methodologies, making them particularly attractive for large-scale pharmaceutical applications [14].

Tandem Reactions for Complex Fluorinated Architectures

The construction of complex fluorinated architectures through tandem reaction sequences represents the cutting edge of synthetic fluorine chemistry. These multi-step processes enable the rapid assembly of structurally diverse fluorinated compounds while minimizing purification steps and maximizing synthetic efficiency [15] [16] [17].

Cascade trifluoroethylation and cyclization reactions exemplify the power of tandem methodologies in fluorinated molecule synthesis. The use of phenyl(2,2,2-trifluoroethyl)iodonium triflate in combination with trifluoromethanesulfonic acid enables transition-metal-free cascade processes that construct trifluoroethylthiol phenanthridines and 3,4-dihydroisoquinolines in a single operation [15]. These reactions proceed through sequential trifluoroethylation and cyclization steps, demonstrating the synthetic versatility achievable through carefully designed tandem processes [15].

One-pot difluoromethylation protocols have expanded the scope of accessible fluorinated architectures by combining multiple synthetic transformations in single reaction vessels. The conversion of aryl boronic acids to difluoromethyl ethers through sequential oxidation and difluoromethylation demonstrates exceptional tolerance for reaction byproducts, enabling streamlined synthetic sequences [7]. These protocols utilize readily available starting materials and avoid the need for intermediate purification, significantly improving overall synthetic efficiency [7].

Sequential fluorination strategies enable the systematic introduction of multiple fluorinated substituents into target molecules. Research has demonstrated that cascade reactions can proceed through carefully orchestrated radical or ionic mechanisms, depending on the specific reagent combinations and reaction conditions employed [18] [16]. The molecular origami concept, where simple starting materials undergo multiple folding steps to generate complex fluorinated products, represents a particularly elegant manifestation of this approach [16].

Table 3: Tandem Reaction Strategies for Complex Fluorinated Architectures

| Reaction Type | Key Reagents | Product Class | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Cascade Trifluoroethylation/Cyclization | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | Trifluoroethylthiol phenanthridines | TfOH, CH₂Cl₂, 40°C | Metal-free, one-pot procedure |

| Sequential Fluorination | Multiple fluorinating agents | Complex fluorinated architectures | Variable, mild to moderate | Multiple bond formations |

| One-pot Difluoromethylation | Arylboronic acids + H₂O₂ + HCF₂OTf | Difluoromethyl ethers | KOH, MeCN, room temperature | Tolerates byproducts from phenol synthesis |

| Fluorocyclisation Cascades | Fluoroiodane reagent | Fluorinated N-heterocycles | Ball-milling or solution | Mechanochemical efficiency |

| Multi-step Fluoroalkylation | Fluorinated acid anhydrides | Fluoroalkylated building blocks | Mild, functional group tolerant | User-friendly reagents |

The mechanochemical synthesis of fluorinated heterocycles represents an emerging paradigm in tandem reaction methodology. Ball-milling techniques have proven particularly effective for fluorocyclization reactions, often providing superior yields compared to solution-phase processes [11] [12]. This approach eliminates solvent requirements while enabling precise control over reaction parameters, making it especially attractive for environmentally conscious synthetic applications [11] [12].

Electrochemical approaches to complex fluorinated architecture synthesis offer unique advantages in terms of selectivity and functional group tolerance. The direct carbon-hydrogen difluoroethylation of heteroarenes under metal-free electrochemical conditions demonstrates exceptional regioselectivity while maintaining compatibility with sensitive functional groups [19]. These methods enable late-stage modification of complex bioactive molecules without compromising their structural integrity [19].

The development of user-friendly fluoroalkylation reagents has significantly expanded the accessibility of tandem fluorination methodologies. Fluorinated acid anhydrides serve as practical sources of fluoroalkyl radicals, enabling diverse tandem processes under mild conditions with excellent functional group tolerance [20]. The commercial availability and safety profile of these reagents make them particularly attractive for both academic research and industrial applications [20] [14].

XLogP3

GHS Hazard Statements

H302+H312+H332 (92.86%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant